molecular formula C11H15ClN2 B3298622 1-(4-Chlorophenyl)piperidin-4-amine CAS No. 897652-03-8

1-(4-Chlorophenyl)piperidin-4-amine

Cat. No. B3298622
CAS RN: 897652-03-8
M. Wt: 210.7 g/mol
InChI Key: DTMPIHBHYDNQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)piperidin-4-amine, also known as 4-chloro-N-phenylpiperidine, is an organic compound with a molecular formula of C10H13ClN2. It is a derivative of piperidine, a cyclic amine, and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound is a versatile building block for the synthesis of a wide range of compounds and is used in a variety of applications, including drug discovery and development, chemical synthesis, and biochemistry.

Scientific Research Applications

Therapeutic Potential in Neuropsychiatric Disorders

Research highlights the importance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds related to 1-(4-Chlorophenyl)piperidin-4-amine, demonstrating high affinity for D2Rs, are critical in the development of antagonists and partial agonists for these receptors. This indicates a promising avenue for therapeutic applications focusing on the dopaminergic pathway and D2R modulation (Jůza et al., 2022).

Catalysis and Synthetic Applications

The compound's structure is pivotal in catalytic processes, particularly in C-N bond-forming cross-coupling reactions. Its role in recyclable copper catalyst systems underscores its significance in sustainable and efficient organic synthesis. These catalysts, capable of facilitating reactions between various amines and aryl halides, are essential for developing pharmaceuticals and fine chemicals, reflecting the compound's utility in enhancing reaction efficiency and environmental sustainability (Kantam et al., 2013).

Advanced Material Development

1-(4-Chlorophenyl)piperidin-4-amine derivatives find applications in the development of metal-organic frameworks (MOFs) with amine functionalities. These materials, due to their interaction with CO2, are highly sought after for CO2 capture and storage solutions. The introduction of amine groups into MOFs leads to enhanced CO2 sorption capacities, highlighting the compound's role in addressing climate change and environmental conservation efforts (Lin et al., 2016).

Environmental Applications

The chemical structure of 1-(4-Chlorophenyl)piperidin-4-amine is instrumental in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes. This research area is vital for the environmental management of pollutants, particularly in treating water and soil contaminated with resistant organic compounds. Such studies pave the way for developing more effective and environmentally friendly degradation techniques for hazardous substances (Bhat & Gogate, 2021).

Future Directions

For more detailed information, you can refer to the Enamine product page .

Mechanism of Action

Target of Action

The primary target of 1-(4-Chlorophenyl)piperidin-4-amine is the cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .

Mode of Action

1-(4-Chlorophenyl)piperidin-4-amine interacts with its targets by acting as an ATP-competitive inhibitor . This means it competes with ATP for binding to the active site of the kinase, thereby inhibiting its activity . This results in a decrease in the phosphorylation of downstream targets, altering cellular processes .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell survival, growth, and proliferation . By inhibiting the activity of protein kinase B (PKB or Akt), a key component of this pathway, the compound can modulate these cellular processes .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PKB by 1-(4-Chlorophenyl)piperidin-4-amine can result in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)piperidin-4-amine. For instance, the compound’s stability and efficacy can be affected by storage temperature . Additionally, the compound’s action can be influenced by the presence of other molecules in its environment, such as ATP, with which it competes for binding to its target .

properties

IUPAC Name

1-(4-chlorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMPIHBHYDNQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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